molecular formula C24H25ClN4O3S B308021 2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-chlorophenyl methyl ether

2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-chlorophenyl methyl ether

カタログ番号 B308021
分子量: 485 g/mol
InChIキー: VONYCGSABMWFPG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-chlorophenyl methyl ether is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzoxazepine derivatives and possesses unique chemical properties that make it a promising candidate for drug development.

作用機序

The mechanism of action of 2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-chlorophenyl methyl ether is not fully understood. However, several studies have suggested that this compound exerts its therapeutic effects by modulating various signaling pathways involved in cancer cell growth, inflammation, and neuroprotection. Specifically, this compound has been shown to inhibit the activity of various enzymes and proteins involved in these pathways, leading to the suppression of disease progression.
Biochemical and Physiological Effects:
2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-chlorophenyl methyl ether exhibits several biochemical and physiological effects. It has been shown to possess potent anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to possess anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of inflammatory and neurological diseases. However, further studies are required to fully understand the biochemical and physiological effects of this compound.

実験室実験の利点と制限

One of the major advantages of 2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-chlorophenyl methyl ether is its potent therapeutic activity in various diseases. Additionally, this compound exhibits good solubility and stability, making it suitable for drug development. However, one of the major limitations of this compound is its complex chemical structure, which makes its synthesis challenging. Additionally, further studies are required to fully understand the pharmacokinetics and toxicity of this compound.

将来の方向性

Several future directions can be explored for the development of 2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-chlorophenyl methyl ether. Firstly, further studies are required to fully understand the mechanism of action of this compound. Secondly, the pharmacokinetics and toxicity of this compound need to be thoroughly investigated to determine its safety and efficacy in vivo. Additionally, the development of novel analogs of this compound with improved pharmacological properties can be explored. Finally, the therapeutic potential of this compound in combination with other drugs can be explored to enhance its efficacy in various diseases.

合成法

The synthesis of 2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-chlorophenyl methyl ether involves the reaction of 4-chlorophenyl methyl ether with 7-acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-amine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to obtain a high yield of the desired product. The purity of the compound is confirmed using various analytical techniques, including NMR, IR, and mass spectrometry.

科学的研究の応用

The unique chemical properties of 2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-chlorophenyl methyl ether make it a promising candidate for drug development. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have shown that this compound exhibits potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. Additionally, it has been shown to possess anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of inflammatory and neurological diseases.

特性

製品名

2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-chlorophenyl methyl ether

分子式

C24H25ClN4O3S

分子量

485 g/mol

IUPAC名

1-[6-(5-chloro-2-methoxyphenyl)-3-pentylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone

InChI

InChI=1S/C24H25ClN4O3S/c1-4-5-8-13-33-24-26-22-21(27-28-24)17-9-6-7-10-19(17)29(15(2)30)23(32-22)18-14-16(25)11-12-20(18)31-3/h6-7,9-12,14,23H,4-5,8,13H2,1-3H3

InChIキー

VONYCGSABMWFPG-UHFFFAOYSA-N

SMILES

CCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=C(C=CC(=C4)Cl)OC)C(=O)C)N=N1

正規SMILES

CCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=C(C=CC(=C4)Cl)OC)C(=O)C)N=N1

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。